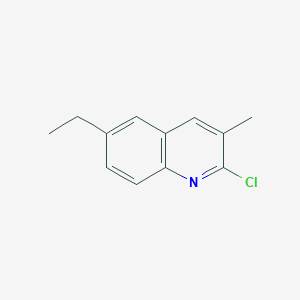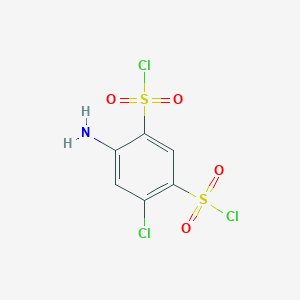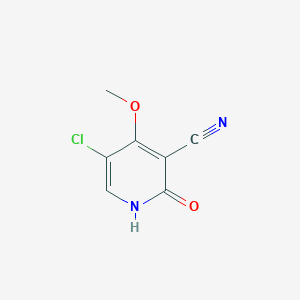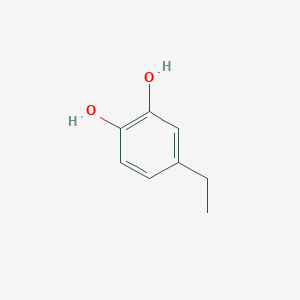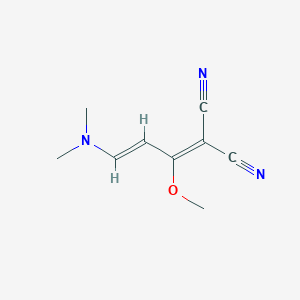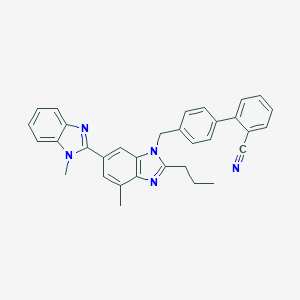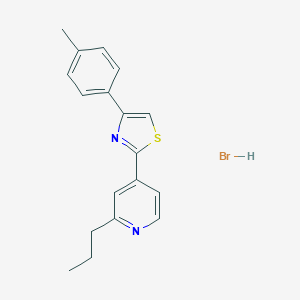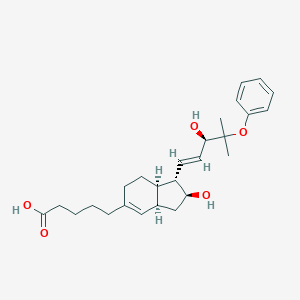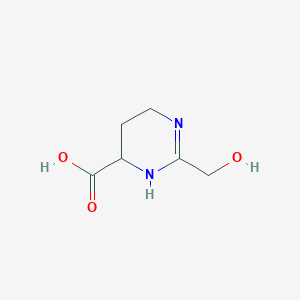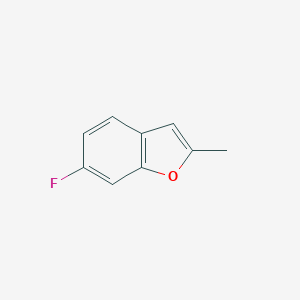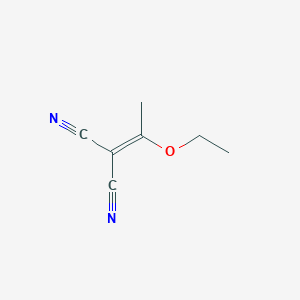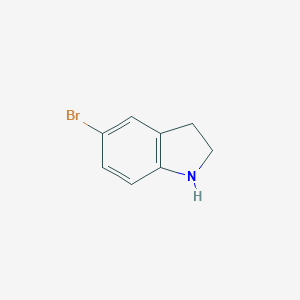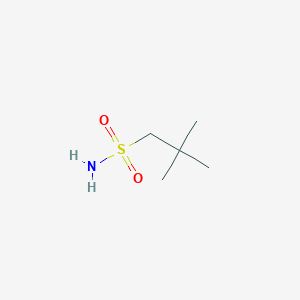
Hexakis((4-pentylphenyl)ethynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexakis((4-pentylphenyl)ethynyl)benzene, also known as HPEB, is a compound that has gained attention in the scientific community due to its unique structure and potential applications. HPEB is a polycyclic aromatic hydrocarbon, which means it is composed of multiple fused aromatic rings. This compound has six alkyl chains attached to it, making it a highly branched molecule. HPEB has been synthesized using various methods, and its potential applications in scientific research are being explored.
作用机制
The mechanism of action of Hexakis((4-pentylphenyl)ethynyl)benzene is not fully understood, but it is believed to interact with biological molecules, such as DNA and proteins, through π-π stacking interactions. Hexakis((4-pentylphenyl)ethynyl)benzene has been shown to have a high binding affinity for DNA and has been used as a fluorescent probe for the detection of DNA. Hexakis((4-pentylphenyl)ethynyl)benzene has also been shown to interact with proteins, such as bovine serum albumin, and has been used as a fluorescent probe for the detection of proteins.
生化和生理效应
The biochemical and physiological effects of Hexakis((4-pentylphenyl)ethynyl)benzene are not well understood, and further research is needed to determine its potential toxicity and side effects. However, Hexakis((4-pentylphenyl)ethynyl)benzene has been shown to have low toxicity in vitro, and its biocompatibility has been demonstrated in cell culture studies.
实验室实验的优点和局限性
Hexakis((4-pentylphenyl)ethynyl)benzene has several advantages for laboratory experiments, including its high purity, stability, and solubility in organic solvents. Hexakis((4-pentylphenyl)ethynyl)benzene is also a highly fluorescent compound, making it useful for fluorescence-based assays and imaging techniques. However, Hexakis((4-pentylphenyl)ethynyl)benzene has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for research on Hexakis((4-pentylphenyl)ethynyl)benzene, including the development of new synthesis methods, the exploration of its potential applications in organic electronic devices, and the investigation of its interactions with biological molecules. Additionally, further research is needed to determine the potential toxicity and side effects of Hexakis((4-pentylphenyl)ethynyl)benzene, as well as its potential as a therapeutic agent.
合成方法
Hexakis((4-pentylphenyl)ethynyl)benzene can be synthesized using various methods, including Sonogashira coupling, Suzuki-Miyaura coupling, and Glaser coupling. Sonogashira coupling involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst. Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. Glaser coupling involves the reaction of a terminal alkyne with a copper (I) salt in the presence of oxygen. These methods have been used to synthesize Hexakis((4-pentylphenyl)ethynyl)benzene with high yields and purity.
科学研究应用
Hexakis((4-pentylphenyl)ethynyl)benzene has potential applications in scientific research due to its unique structure and properties. Hexakis((4-pentylphenyl)ethynyl)benzene has been used as a building block for the synthesis of functional materials, such as liquid crystals, polymers, and organic semiconductors. Hexakis((4-pentylphenyl)ethynyl)benzene has also been used as a fluorescent probe for the detection of DNA and proteins. Additionally, Hexakis((4-pentylphenyl)ethynyl)benzene has been explored as a potential material for the development of organic electronic devices, such as solar cells and light-emitting diodes.
属性
CAS 编号 |
125594-05-0 |
|---|---|
产品名称 |
Hexakis((4-pentylphenyl)ethynyl)benzene |
分子式 |
C84H90 |
分子量 |
1099.6 g/mol |
IUPAC 名称 |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C84H90/c1-7-13-19-25-67-31-43-73(44-32-67)55-61-79-80(62-56-74-45-33-68(34-46-74)26-20-14-8-2)82(64-58-76-49-37-70(38-50-76)28-22-16-10-4)84(66-60-78-53-41-72(42-54-78)30-24-18-12-6)83(65-59-77-51-39-71(40-52-77)29-23-17-11-5)81(79)63-57-75-47-35-69(36-48-75)27-21-15-9-3/h31-54H,7-30H2,1-6H3 |
InChI 键 |
LTZVHPBZYRJACU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
其他 CAS 编号 |
125594-05-0 |
同义词 |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



